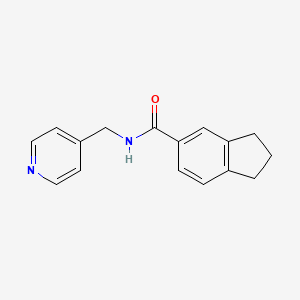
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as PIM447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of PIM kinases has been linked to the development and progression of various types of cancer. PIM447 has been shown to inhibit the activity of PIM kinases, leading to the suppression of tumor growth and proliferation.
作用機序
PIM kinases play a crucial role in cell survival and proliferation by regulating various downstream signaling pathways. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The inhibition of PIM kinases by this compound also leads to the activation of the tumor suppressor protein p53, which is known to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.
実験室実験の利点と制限
One of the main advantages of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. However, one of the limitations of this compound is its specificity for PIM kinases, which may limit its efficacy in cancers that do not overexpress PIM kinases. In addition, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.
将来の方向性
There are several future directions for the development of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various types of cancer. Another future direction is the development of combination therapies with this compound and other anticancer agents. The combination of this compound with other agents that target downstream signaling pathways may enhance its efficacy and overcome the limitations of its specificity for PIM kinases. Finally, the identification of biomarkers that can predict the response to this compound may help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves the condensation of 4-bromomethylpyridine with 2,3-dihydro-1H-indene-5-carboxamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of this compound has been reported in several research articles, and it is considered a relatively simple and efficient process.
科学的研究の応用
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, prostate cancer, and pancreatic cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-12-6-8-17-9-7-12)15-5-4-13-2-1-3-14(13)10-15/h4-10H,1-3,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCXGJJBGKNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
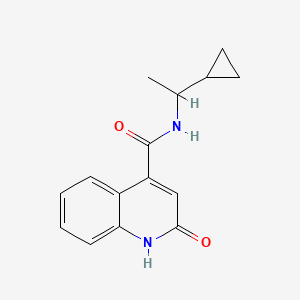

![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
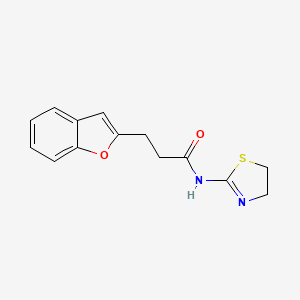
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
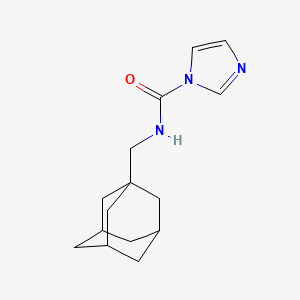
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
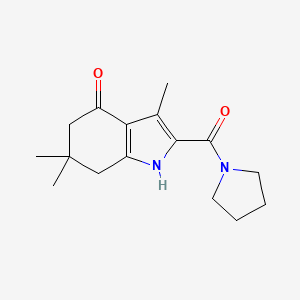

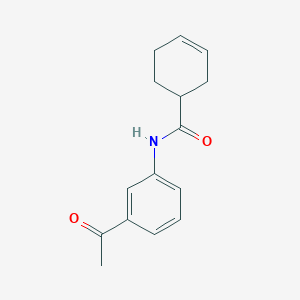

![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
